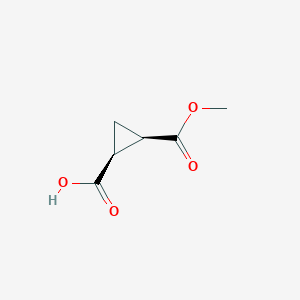

(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid

Vue d'ensemble

Description

(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid is an organic compound featuring a cyclopropane ring substituted with a methoxycarbonyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diazo compounds with alkenes in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods utilize microreactor technology to precisely control reaction parameters, leading to a more sustainable and scalable production process .

Analyse Des Réactions Chimiques

Reaction Types and Mechanisms

The compound’s reactivity stems from its cyclopropane ring strain and electron-withdrawing groups (carboxylic acid, methoxycarbonyl). Key reaction pathways include:

-

Nucleophilic Substitution

-

Ring-Opening Reactions

-

Functional Group Transformations

Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Major Products/Outcomes |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides, Grignard reagents | Modified cyclopropane derivatives |

| Ring-Opening | Acidic/basic catalysts, heat | Alkenes, strained intermediates |

| Hydrolysis of Methoxycarbonyl | H₂O, HCl/H₂SO₄, or NaOH | Carboxylic acid derivatives |

| Esterification | Alcohols, acid catalysts | Esters |

Table adapted from general cyclopropane reactivity principles .

Major Products

The products depend on the reaction type and conditions:

-

Nucleophilic Attack : Substituted cyclopropanes or ring-opened derivatives.

-

Hydrolysis : Conversion of methoxycarbonyl to carboxylic acid or alcohol groups.

-

Esterification : Formation of esters from the carboxylic acid group.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a cyclopropane ring with a methoxycarbonyl group and a carboxylic acid functionality. Its stereochemistry, indicated by (1S,2R), allows it to participate in asymmetric synthesis, making it valuable in creating enantiomerically pure compounds.

Chiral Building Block

(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid serves as an important chiral building block in organic synthesis. Its unique structure enables it to be utilized in the synthesis of various complex molecules.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Asymmetric Catalysis | Used as a ligand in asymmetric catalysis to influence reaction outcomes. |

| Synthesis of Derivatives | Employed in the synthesis of cyclopropane derivatives with biological activity. |

| Complex Molecule Synthesis | Acts as an intermediate for the creation of pharmaceuticals and agrochemicals. |

Biological Activities

Research indicates that this compound exhibits various biological activities, including potential antiviral effects. The structural features contribute to enhanced metabolic stability and selective binding to biological targets.

Case Study: Antiviral Activity

A study examined the efficacy of similar cyclopropane derivatives against viral infections, suggesting that this compound could be explored for antiviral properties due to its structural similarities .

Lead Compound for Drug Development

The compound has been investigated as a lead candidate for new drug formulations. Its ability to modulate biological pathways makes it a target for developing therapies for conditions such as diabetes and metabolic disorders.

Table 2: Pharmaceutical Applications

| Disease Target | Mechanism of Action |

|---|---|

| Diabetes | Potential GPR120 modulator influencing insulin sensitivity . |

| Metabolic Disorders | Investigated for effects on lipid metabolism and glucose regulation . |

Mechanistic Studies

Studies have focused on understanding how this compound interacts with biological macromolecules. Techniques such as NMR spectroscopy and X-ray crystallography have been employed to elucidate its binding mechanisms.

Findings:

- The compound binds selectively to certain enzymes, indicating potential for therapeutic applications.

- Interaction studies have demonstrated modifications can enhance its efficacy and safety profiles .

Mécanisme D'action

The mechanism by which (1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that facilitate the compound’s biological activity. The pathways involved often depend on the specific application and the nature of the derivatives being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclopropanecarboxylic acid: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.

Methoxycarbonylcyclopropane: Does not have the carboxylic acid group, limiting its reactivity in some contexts.

Uniqueness

(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid is unique due to the presence of both the methoxycarbonyl and carboxylic acid groups on the cyclopropane ring. This dual functionality allows for a broader range of chemical reactions and applications compared to its similar compounds .

Activité Biologique

(1S,2R)-2-(methoxycarbonyl)cyclopropanecarboxylic acid is a chiral compound belonging to the cyclopropane carboxylic acid family. Its unique structural characteristics, including a cyclopropane ring and a methoxycarbonyl substituent, contribute to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a stereocenter, which is crucial for its activity in biological systems. The methoxycarbonyl group enhances lipophilicity, facilitating interactions with biological macromolecules such as proteins and enzymes.

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

- Antioxidant Activity : The compound has been shown to interact with cellular defense mechanisms against oxidative stress, potentially modulating pathways linked to diseases caused by oxidative damage .

- Enzyme Inhibition : Its structure allows it to bind selectively to specific enzymes or receptors, influencing metabolic pathways and cellular processes .

- Potential Therapeutic Applications : Compounds related to this compound are being explored for their ability to modulate GPR120, a receptor implicated in metabolic disorders such as diabetes and obesity .

The mechanism of action involves the compound's ability to interact with various molecular targets. The cyclopropane ring provides conformational rigidity that enhances binding affinity. The presence of functional groups such as the carboxylic acid facilitates hydrogen bonding and electrostatic interactions with target biomolecules .

Case Studies

- Metabolic Stability Studies : In vitro studies demonstrated that this compound undergoes metabolic degradation in liver homogenates, indicating its potential for further development as a therapeutic agent .

- Binding Affinity Assessments : Studies utilizing isothermal titration calorimetry (ITC) revealed that modifications to the compound's structure can significantly affect its binding potency to target proteins involved in metabolic regulation .

Data Tables

Propriétés

IUPAC Name |

(1S,2R)-2-methoxycarbonylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRAJLZEAOBJIV-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601245857 | |

| Record name | 1-Methyl (1R,2S)-1,2-cyclopropanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88335-87-9 | |

| Record name | 1-Methyl (1R,2S)-1,2-cyclopropanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88335-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl (1R,2S)-1,2-cyclopropanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601245857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.